(2R)-2,3,3-trimethylbutanoic acid
Description
(2R)-2,3,3-Trimethylbutanoic acid (C₇H₁₄O₂) is a branched-chain carboxylic acid with a chiral center at the C2 position. Its molecular weight is 130.187 g/mol (monoisotopic mass: 130.09938), and it has a CAS Registry Number of 19910-29-3 . The compound is characterized by three methyl groups at positions 2, 3, and 3, resulting in steric hindrance that influences its physical properties (e.g., solubility, boiling point) and reactivity. Its stereochemistry is critical in biochemical applications, as enantiomeric forms (e.g., (2S)-isomer) may exhibit distinct biological activities .
Properties
CAS No. |
13555-17-4 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.2 |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
(a) 3-Methyl-2-phenylbutanoic acid
- Molecular Formula : C₁₁H₁₄O₂
- Key Differences : Replacement of two methyl groups (C3 and C3) with a phenyl ring introduces aromaticity, increasing hydrophobicity and altering electronic properties. The phenyl group enhances π-π stacking interactions, which may influence binding in biological systems .
- CAS : 32606-62-5 (multiple stereoisomers reported).
(b) (2R,3S)-3-Hydroxy-2-methylbutanoic Acid
- Molecular Formula : C₅H₁₀O₃
- Key Differences : A hydroxyl group at C3 replaces one methyl group, increasing polarity and hydrogen-bonding capacity. This structural modification enhances solubility in polar solvents and acidity (pKa ~3.5 vs. ~4.8 for the parent compound) .
(c) (2R,3R)-2,3-Dihydroxy-2-methylbutanoic Acid
Stereoisomeric Comparisons
(a) (S)-2,3,3-Trimethylbutanoic Acid
- Molecular Formula : C₇H₁₄O₂
- Key Differences : The (S)-enantiomer (CAS 13332-31-5) shares identical physical properties (e.g., melting point, boiling point) with the (2R)-isomer but differs in optical rotation ([α]D). Enantiomeric purity is crucial in pharmaceutical applications, as biological systems often exhibit chiral specificity .
(b) (2R)-2-Hydroxy-3,3-dimethylbutanoic Acid
Functionalized Derivatives
(a) 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanoic Acid
- Molecular Formula: C₂₂H₂₅NO₄
- Key Differences: Addition of a fluorenylmethoxycarbonyl (Fmoc) protecting group increases molecular weight (367.44 g/mol) and steric bulk. This derivative is used in peptide synthesis to protect the amino group during solid-phase coupling .
(b) (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic Acid
- Molecular Formula: C₁₃H₁₃NO₄
- Key Differences: A phthalimide substituent at C2 introduces a rigid, planar structure. This modification alters crystallization behavior, as evidenced by its monoclinic crystal system (space group P2₁) and hydrogen-bonded chains along the [010] direction .
Data Tables
Table 1: Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |
|---|---|---|---|---|
| (2R)-2,3,3-Trimethylbutanoic acid | C₇H₁₄O₂ | 130.187 | 19910-29-3 | Carboxylic acid, 3 methyl |
| 3-Methyl-2-phenylbutanoic acid | C₁₁H₁₄O₂ | 178.23 | 32606-62-5 | Carboxylic acid, phenyl |
| (2R,3S)-3-Hydroxy-2-methylbutanoic acid | C₅H₁₀O₃ | 118.13 | 473-86-9 | Carboxylic acid, hydroxyl |
| (S)-2,3,3-Trimethylbutanoic acid | C₇H₁₄O₂ | 130.187 | 13332-31-5 | Carboxylic acid, 3 methyl |
Research Findings and Trends
- Stereochemical Impact: The (2R)-configuration of 2,3,3-trimethylbutanoic acid is preferred in asymmetric catalysis due to its compatibility with chiral catalysts, as demonstrated in enantioselective esterification reactions .
- Structural Clustering: Algorithms comparing maximal common subgraphs classify this compound within the "branched carboxylic acids" cluster, sharing features with terpenoid derivatives .
- Toxicity Data: Limited toxicity reports exist for the (2R)-isomer, but analogues like 3-methyl-2-phenylbutanoic acid show moderate cytotoxicity in vitro (IC₅₀ ~50 µM in HeLa cells) .
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